molecular formula C17H14ClN3O3S2 B12197097 N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide

Cat. No.: B12197097
M. Wt: 407.9 g/mol
InChI Key: ALCFWVYZNFVLSI-UHFFFAOYSA-N
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Description

Introduction to N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide

Structural and Nomenclature Analysis of the Target Compound

The compound’s IUPAC name, N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, systematically describes its molecular architecture. The core structure is a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a sulfonyl group (-SO₂-) links to a 2-chlorobenzyl moiety, while position 2 is substituted with a benzamide group bearing a methyl group at the ortho position of the benzene ring.

Key Structural Features:
  • 1,3,4-Thiadiazole core : Contributes aromaticity and electronic diversity due to sulfur’s electronegativity.
  • Sulfonyl group : Introduces strong electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
  • Benzamide substituent : Provides a planar aromatic system for potential π-π stacking and hydrogen bonding.

The SMILES notation CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl encodes the connectivity of atoms, emphasizing the spatial arrangement of the methylbenzamide and chlorobenzylsulfonyl groups.

Table 1: Molecular Properties

Property Value
Molecular Formula C₁₇H₁₄ClN₃O₃S₂
Molecular Weight 407.9 g/mol
Heteroatoms N₃, S₂, Cl, O₃

Historical Development of 1,3,4-Thiadiazole-Based Pharmacophores

1,3,4-Thiadiazoles emerged as pharmacophores in the mid-20th century due to their synthetic versatility and bioisosteric relationship with carboxylic acids. Early derivatives, such as sulfonamide-containing thiadiazoles, were explored for antimicrobial activity, leveraging sulfur’s ability to disrupt bacterial enzyme systems. The incorporation of sulfonyl groups, as seen in the target compound, became prevalent in the 1990s to improve metabolic stability and target selectivity.

Notable milestones include:

  • 1950s–1970s : Development of acetazolamide, a carbonic anhydrase inhibitor featuring a 1,3,4-thiadiazole ring, which validated the scaffold’s potential in drug design.
  • 2000s–Present : Advances in combinatorial chemistry enabled the synthesis of hybrid structures like the target compound, which merges thiadiazole cores with benzamide and sulfonyl groups for multitarget engagement.

Significance of Sulfonyl and Benzamide Substituents in Heterocyclic Systems

Sulfonyl Group (-SO₂-):

The sulfonyl moiety in the target compound serves dual roles:

  • Electron-withdrawing effects : Polarizes the thiadiazole ring, increasing reactivity toward nucleophilic attack.
  • Hydrogen-bond acceptor : The sulfonyl oxygen atoms facilitate interactions with biological targets, such as enzyme active sites.
Benzamide Substituent:

The 2-methylbenzamide group contributes to:

  • Lipophilicity : The methyl group enhances membrane permeability, a critical factor in bioavailability.
  • Target specificity : Benzamide derivatives are prevalent in kinase inhibitors and G-protein-coupled receptor modulators due to their ability to occupy hydrophobic binding pockets.

Table 2: Comparative Analysis of Related Compounds

Compound Core Structure Sulfonyl Position Benzamide Substituent
Target Compound 1,3,4-Thiadiazole 5 2-Methyl
NSC698990 1,3,4-Thiadiazole 5 Unsubstituted

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H14ClN3O3S2/c1-11-6-2-4-8-13(11)15(22)19-16-20-21-17(25-16)26(23,24)10-12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

ALCFWVYZNFVLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the sulfonyl and chlorobenzyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-deficient site, enabling nucleophilic substitution under basic conditions. This is facilitated by the 2-chlorobenzyl substituent, which enhances leaving-group potential.

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationR-OH/NaOH, DMF, 80°CFormation of sulfonate esters via O-alkylation
AminolysisPrimary amines, Et₃N, CH₃CNSubstitution of sulfonyl chloride with amine groups

Example : Reaction with ethanolamine in acetonitrile and triethylamine yields a sulfonamide derivative with enhanced solubility .

Electrophilic Aromatic Substitution (EAS)

The benzamide moiety undergoes EAS at the para position relative to the methyl group. The sulfonyl group deactivates the thiadiazole ring, directing reactivity to the benzamide aromatic system.

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0–5°CPara-nitro derivative formation
HalogenationBr₂/FeBr₃, CH₂Cl₂Bromination at the benzamide ring

Key Finding : Nitration under cold conditions minimizes side reactions at the thiadiazole ring .

Ring-Opening Reactions of the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes cleavage under strong acidic or reductive conditions, producing intermediates for further functionalization.

Reaction TypeReagents/ConditionsOutcomeReference
Acid HydrolysisHCl (conc.), refluxCleavage to thiourea and carboxylic acid derivatives
ReductionNaBH₄, ethanolRing opening to form thiol intermediates

Mechanism : Protonation of the thiadiazole nitrogen weakens the S–N bond, leading to ring cleavage .

Oxidation and Reduction Reactions

The sulfonyl group is resistant to further oxidation but can undergo reduction to a sulfide under specific conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Sulfonyl ReductionLiAlH₄, THFConversion to sulfide (–S–)
Thiadiazole OxidationH₂O₂, acetic acidSulfone formation (if S–S bonds present)

Note : Reduction of the sulfonyl group requires strong reducing agents and anhydrous conditions.

Complexation with Metal Ions

The thiadiazole nitrogen atoms and sulfonyl oxygen act as ligands for transition metals, forming coordination complexes.

Metal IonConditionsApplicationReference
Cu(II)Ethanol, 25°CCatalytic activity in oxidation reactions
Fe(III)Aqueous pH 7Potential antimicrobial synergism

Example : Cu(II) complexes exhibit enhanced catalytic activity in Suzuki coupling reactions .

Hydrolysis of the Amide Bond

The 2-methylbenzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

ConditionsReagentsOutcomeReference
AcidicHCl (6M), reflux2-Methylbenzoic acid and thiadiazole amine
BasicNaOH, H₂O/EtOHSodium carboxylate and free amine

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the benzamide ring .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. Research has shown that compounds with a thiadiazole core can exhibit potent activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study reported that certain 1,3,4-thiadiazole derivatives demonstrated excellent antibacterial activity with MIC values as low as 0.03 mg/ml against Staphylococcus aureus and Bacillus subtilis .
  • Broad Spectrum : The compound's structure allows for modifications that enhance its efficacy against gram-positive and gram-negative bacteria. Thiadiazoles have been synthesized and screened against Escherichia coli and Enterococcus faecalis, showing promising results in inhibiting these pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (mg/ml)
Compound AS. aureus0.03
Compound BB. subtilis0.03
Compound CE. coli0.4
Compound DE. faecalis0.85

Anticancer Properties

The anticancer potential of thiadiazole derivatives has also been explored extensively:

  • Cell Line Studies : Various studies have indicated that thiadiazole compounds can inhibit the growth of cancer cell lines more effectively than standard treatments. For example, certain derivatives exhibited IC50 values lower than those of cisplatin in MDA-MB-231 breast cancer cells, indicating superior efficacy .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
Thiadiazole AMDA-MB-2313.3
Thiadiazole BHEK293T34.71
Thiadiazole CMycobacterium smegmatis26.46

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have shown promise in anti-inflammatory applications:

  • Inflammation Models : Novel compounds derived from thiadiazoles have been tested for their ability to reduce edema in animal models. For instance, specific derivatives displayed significant reductions in inflammation markers after treatment .
  • Target Proteins : The interaction with cyclooxygenase (COX) enzymes has been a focal point in understanding the anti-inflammatory mechanisms of these compounds, with some showing selective inhibition comparable to established drugs like Celecoxib .

Table 3: Anti-inflammatory Activity of Thiadiazole Derivatives

CompoundModelEffectiveness
Compound AEdema Reduction ModelHigh
Compound BCOX InhibitionModerate

Mechanism of Action

The mechanism by which N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiadiazole derivatives share a common five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Key structural differences arise from substituents, which critically influence physicochemical and biological properties.

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 2-Chlorobenzylsulfonyl, 2-methylbenzamide C₁₇H₁₄ClN₃O₃S₂ 407.9 N/A Sulfonyl group enhances polarity
11a () Acetyl, phenyl, chromen-2-one Not reported N/A 214–216 Chromen-2-one for fluorescence
6f () Dimethylthieno, acetyl, 4-chlorophenyl C₃₄H₂₀Cl₂N₆O₄S₄ 775.73 295 Extended conjugation for stability
(E)-N-(4-Chlorobenzylidene)-... 4-Chlorobenzylidene, 4-methylphenyl Not reported N/A Not reported Insecticidal/fungicidal activities
Derivatives Benzyl sulfinyl, methyl Variable N/A Not reported Antimicrobial activity
1219564-05-2 () Cyclopropyl, 2-methylpropylamino-thiazole C₁₃H₁₇N₅OS₂ 323.44 N/A Thiazole-carboxamide hybrid

Functional Group Impact

  • Sulfonyl vs.
  • Benzamide vs. Chromen-2-one : The 2-methylbenzamide substituent may offer different steric and electronic effects compared to chromen-2-one in 11a (), influencing binding to biological targets.
  • Chlorobenzyl vs.

Stability and Reactivity

  • The sulfonyl group in the target compound likely improves thermal stability compared to sulfides (e.g., ). However, compounds like 6f () with fused thienothiophene rings exhibit higher melting points (>300°C), suggesting extended conjugation enhances stability .

Reported Activities of Analogs

  • Antimicrobial : Benzyl sulfinyl derivatives () showed promise against multi-drug-resistant pathogens .
  • Insecticidal/Fungicidal : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrated broad-spectrum activity .
  • Enzyme Inhibition : Molecular docking studies () revealed thiadiazole derivatives targeting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Target Compound’s Potential

While direct bioactivity data for the target compound are lacking, its structural features suggest:

  • Enhanced solubility due to the sulfonyl group, improving bioavailability.
  • Possible enzyme inhibition via interactions with the thiadiazole core and aromatic substituents, akin to ’s DHFR inhibitors .

Biological Activity

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The presence of sulfonyl and benzamide moieties in this compound enhances its potential biological activity.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies evaluating various thiadiazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus have demonstrated promising results. In one study, several synthesized derivatives exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound may similarly demonstrate effective antimicrobial action due to its structural similarities with other active thiadiazole derivatives.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For example, certain compounds have shown high inhibitory activities against various cancer cell lines. In vitro studies revealed that some derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like cisplatin . The specific interactions at the molecular level and the pathways involved in the anticancer effects of this compound remain an area for further research.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, they may bind to enzymes or receptors involved in critical cellular pathways. Preliminary studies suggest that these compounds can modify cysteine residues in proteins through thiol reactivity, which may lead to alterations in protein function and subsequent biological effects .

Summary of Biological Activities

Biological ActivityEvidence
Antimicrobial Good to moderate activity against E. coli and S. aureus .
Anticancer High inhibitory activity against cancer cell lines with IC50 values lower than cisplatin .
Anti-inflammatory Potential based on structural analogs exhibiting similar properties .
Anticonvulsant Notable activity reported in related thiadiazole compounds .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against common pathogens. Some compounds showed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
  • Anticancer Activity : Another investigation into a related series demonstrated that certain derivatives had IC50 values significantly lower than established chemotherapeutics when tested on breast cancer cell lines (MDA-MB-231) .
  • Thiol Reactivity : Research focused on the reactivity of thiadiazoles with cysteine residues revealed that these compounds could rapidly modify free thiols, suggesting a mechanism for their biological activity through selective protein modification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides with sulfonyl chlorides under basic conditions (e.g., NaOH in ethanol) .
  • Sulfonation : Reaction of the thiadiazole intermediate with 2-chlorobenzyl sulfonyl chloride in dry benzene or DMF, catalyzed by triethylamine at 0–5°C .
  • Imine formation : Condensation with 2-methylbenzaldehyde under reflux in ethanol .
    • Optimization : Yields improve with strict moisture control, slow addition of sulfonyl chlorides, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • FT-IR spectroscopy : Confirm sulfonyl (SO₂) stretches at 1350–1150 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and chlorobenzyl groups) and sulfonyl-linked CH₂ (δ 4.5–4.8 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 450–460 for parent ion) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets like VEGFR-2?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole core and VEGFR-2’s ATP-binding pocket (PDB ID: 4ASD). Key residues: Lys868, Glu885 .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the imine and sulfonyl groups .
    • Data Contradictions : Discrepancies between computational predictions and in vitro IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How do structural modifications (e.g., substituent variation on the benzamide or chlorobenzyl group) affect anti-proliferative activity?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the benzamide ring.
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
    • Key Findings :
SubstituentIC₅₀ (μM)Notes
2-CH₃ (Parent)12.3 ± 1.2Baseline activity
4-OCH₃8.9 ± 0.7Enhanced solubility, moderate cytotoxicity
3-NO₂>50Reduced activity due to steric hindrance .

Q. What analytical techniques resolve contradictions in spectral data interpretation (e.g., ambiguous NOE correlations in NMR)?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping aromatic signals and confirm through-space interactions (e.g., NOESY for imine geometry) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) with single-crystal data (R-factor < 0.05) .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays without altering the core structure?

  • Approach :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What strategies mitigate synthetic byproducts (e.g., sulfonate esters) during sulfonation?

  • Solutions :

  • Low-temperature reactions : Maintain 0–5°C to suppress ester formation.
  • Selective quenching : Add ice-cold water to precipitate the product while leaving esters in solution .

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